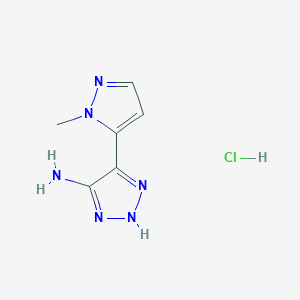

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride” belongs to a class of compounds known as pyrazoles . Pyrazoles are known for their diverse pharmacological effects and are often used as building blocks in the synthesis of various organic molecules . They are particularly useful in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

Pyrazole-bearing compounds, including “5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride”, can be synthesized using various methods . For instance, 5-amino-pyrazoles can be used as synthetic building blocks in the synthesis of these compounds . The structures of the synthesized compounds are usually verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Molecular Structure Analysis

The molecular structure of pyrazole compounds can be analyzed using various techniques. For instance, the structures of some hydrazine-coupled pyrazoles were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. For example, 5-amino-pyrazoles can react with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution to form 5-amino-4-hydroxyiminopyrazoles and diazene compounds .Applications De Recherche Scientifique

- Researchers have explored the potential of EN300-6474252 as an antituberculosis agent. Its unique structure and interactions with mycobacterial targets make it a promising candidate for combating tuberculosis infections .

- EN300-6474252 has demonstrated antimicrobial activity against various pathogens. Studies have investigated its effectiveness against bacteria, fungi, and other microorganisms. The compound’s mechanism of action and specificity are areas of active research .

- Fungal infections remain a global health concern. EN300-6474252 has shown promise as an antifungal agent, inhibiting fungal growth and biofilm formation. Researchers are keen on understanding its mode of action and optimizing its efficacy .

- Chronic inflammation contributes to several diseases. EN300-6474252 exhibits anti-inflammatory properties by modulating key pathways. Investigations focus on its potential for treating inflammatory conditions, such as arthritis and autoimmune disorders .

- EN300-6474252’s chemical structure suggests it could interfere with cancer cell growth. Researchers have studied its effects on various cancer cell lines, exploring its cytotoxicity, apoptosis induction, and potential as an adjunct to existing therapies .

- Diabetes management requires innovative approaches. EN300-6474252 has been investigated for its impact on glucose metabolism, insulin sensitivity, and related pathways. Researchers aim to harness its antidiabetic effects for therapeutic purposes .

Antituberculosis Activity

Antimicrobial Properties

Antifungal Applications

Anti-Inflammatory Effects

Anticancer Potential

Antidiabetic Applications

Mécanisme D'action

While the specific mechanism of action for “5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride” is not mentioned in the sources, pyrazole-bearing compounds are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Propriétés

IUPAC Name |

5-(2-methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6.ClH/c1-12-4(2-3-8-12)5-6(7)10-11-9-5;/h2-3H,1H3,(H3,7,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDFMIMZHGLGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NNN=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)

![(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3007276.png)

![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B3007285.png)

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)

![N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007289.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)